trans-Communic acid
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Overview
Description
Trans-Communic acid: is a diterpenoid compound with a labdane skeleton, characterized by three double bonds and a carboxyl group at position 19. It is predominantly found in various plant species, especially conifers, and is most abundant in the genus Juniperus (family Cupressaceae) . This compound has been studied for its diverse biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing properties .
Mechanism of Action
Target of Action
It has been found to exhibit various biological activities, suggesting that it interacts with multiple targets .
Mode of Action
Its diverse biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing effects, suggest that it interacts with multiple cellular targets .
Biochemical Pathways
Given its broad range of biological activities, it is likely that communic acid interacts with various biochemical pathways .
Result of Action
Communic Acid has been reported to exhibit several biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing effects
Action Environment
As a natural compound found in various plant species, it is likely that environmental factors such as temperature, ph, and light could potentially influence its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-Communic acid can be synthesized through various chemical routes. One common method involves the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the labdane skeleton, followed by oxidation and functionalization to introduce the carboxyl group and double bonds . The reaction conditions typically involve the use of strong acids or bases, oxidizing agents, and specific catalysts to control the stereochemistry and regioselectivity of the reactions .
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the leaves and bark of Juniperus species . The extraction process involves solvent extraction, followed by purification using techniques like column chromatography and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Trans-Communic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 6β-hydroxy-trans-Communic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, trans-Communol.
Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products:
Oxidation: 6β-hydroxy-trans-Communic acid.
Reduction: Trans-Communol.
Substitution: Various esters and amides.
Scientific Research Applications
Trans-Communic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trans-Communic acid is unique among communic acids due to its specific stereochemistry and biological activities. Similar compounds include:
Cis-Communic acid: The Z isomer of this compound with different stereochemistry.
Mirceo Communic acid:
4-epi-trans-Communic acid: A C4 epimer of this compound.
Ent-trans-Communic acid: The (−) enantiomer of this compound.
This compound stands out due to its higher abundance in nature and its diverse range of biological activities .
Properties
CAS No. |
2761-77-5 |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/t16-,17+,19+,20-/m0/s1 |
InChI Key |
YGBZFOQXPOGACY-CUDHKJQZSA-N |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |
Isomeric SMILES |
CC(=CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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